![molecular formula C8H10N6 B13070772 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazine and triazole rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using halogenated reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Pyrazin-2-yl)ethylidenehydrazine: This compound also features a pyrazine ring but differs in its hydrazine moiety.
2-[3-(1-(Quinazolin-4-yl)amino)ethyl]pyrazin-2-ylthiazole-5-carbonitrile: This compound includes a quinazoline ring and is used as a pesticide.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of this compound lies in its combination of pyrazine and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N6 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
1-(2-pyrazin-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c9-8-12-6-14(13-8)4-1-7-5-10-2-3-11-7/h2-3,5-6H,1,4H2,(H2,9,13) |
InChI Key |
HWOFEOAQLZJUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
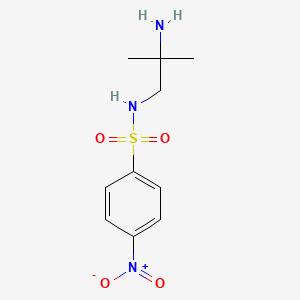
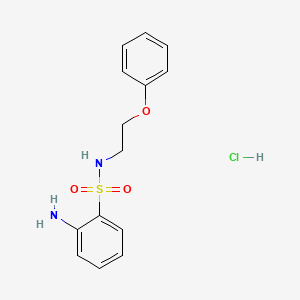
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
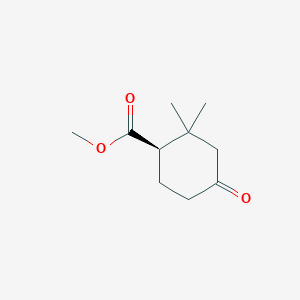
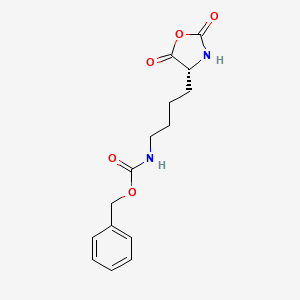
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)


![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)
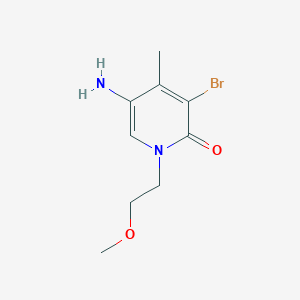
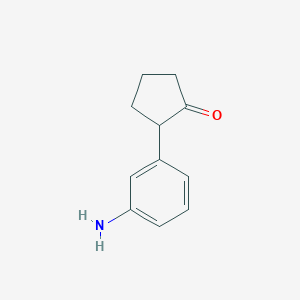
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
![1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
